

BAY-4931: A Potent Covalent Inverse-Agonist of PPARy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARy) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] As a master regulator of these processes, PPARy has emerged as a significant therapeutic target for various diseases, including type 2 diabetes and, more recently, certain types of cancer.[1][3] In particular, the discovery of PPARy inverse-agonists, which suppress the basal transcriptional activity of the receptor, has opened new avenues for therapeutic intervention, especially in cancers driven by PPARy activation, such as muscle-invasive luminal bladder cancer.[1][4]

This technical guide focuses on **BAY-4931**, a novel and potent covalent inverse-agonist of PPARy.[1][5] **BAY-4931** distinguishes itself through its high potency and covalent mechanism of action, offering a valuable tool for probing the biology of PPARy inverse-agonism and a promising scaffold for the development of new cancer therapeutics.[1][4] This document will provide a comprehensive overview of **BAY-4931**, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: PPARy Inverse-Agonism

Unlike agonists that activate PPARy, inverse-agonists like **BAY-4931** stabilize a receptor conformation that actively represses gene transcription. This is achieved by promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and







NCOR2, to the PPARy/Retinoid X Receptor (RXR) heterodimer on the DNA.[1][6] The binding of **BAY-4931** to the PPARy ligand-binding domain (LBD) induces a conformational change in the activation function-2 (AF-2) helix (H12), creating a binding surface for corepressors and leading to the silencing of target gene expression.[6][7] The covalent nature of **BAY-4931**'s interaction with a specific cysteine residue in the PPARy LBD contributes to its high potency and sustained activity.



Nucleus BAY-4931 Binds to LBD PPARy-RXR Heterodimer Recruits NCOR1/2 Corepressors Binds to Recruits **HDACs** Deacetylates Histones PPRE (DNA Leads to Target Gene Repression

PPARy Inverse Agonism Signaling Pathway

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PPARy Inverse Agonism Pathway with BAY-4931.



Quantitative Data

The potency and efficacy of **BAY-4931** have been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of BAY-4931

Assay	Parameter	Value (nM)	Reference(s)
PPARy Inverse- Agonist Activity	IC50	0.17	[5]
LanthaScreen TR- FRET PPARy:NCOR2 Recruitment Assay	EC50	5.8	[8]

Table 2: Cellular Activity of BAY-4931

Assay	Cell Line	Parameter	Value (nM)	Reference(s)
RT112-FABP4- NLucP Cellular Reporter Assay	СНО	IC50	0.4	[8]
UM-UC-9 Cell Proliferation Assay	UM-UC-9	IC50	3.4	[5][8]

Table 3: Selectivity Profile of BAY-4931

Receptor	Assay Type	Parameter	Value (µM)	Reference(s)
PPARα	Reporter Assay (CHO)	IC50	>50	[8]
ΡΡΑΠδ	Reporter Assay (CHO)	IC50	>50	[8]



Experimental Protocols

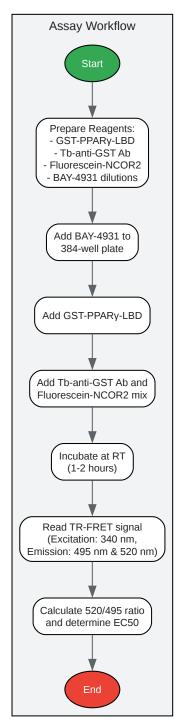
Detailed methodologies for the key experiments cited are provided below.

LanthaScreen TR-FRET PPARy Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARy Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARy-LBD and a fluorescein-labeled NCOR2 peptide.



LanthaScreen TR-FRET Workflow



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Workflow for the LanthaScreen TR-FRET Assay.



Protocol:

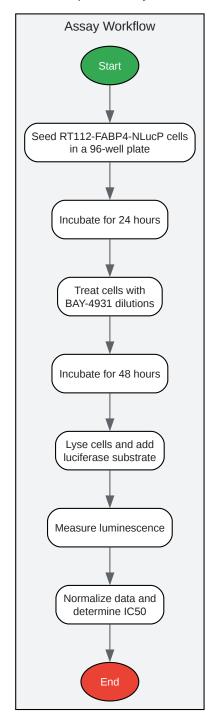
- Reagent Preparation: Prepare solutions of GST-tagged PPARy-LBD, terbium-labeled anti-GST antibody, fluorescein-labeled NCOR2 peptide, and serial dilutions of BAY-4931 in the appropriate assay buffer.
- Compound Plating: Dispense the **BAY-4931** dilutions into a 384-well assay plate.
- Receptor Addition: Add the GST-PPARy-LBD solution to each well.
- Detection Mix Addition: Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled NCOR2 peptide to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).
- Data Analysis: Calculate the ratio of the emission at 520 nm to 495 nm. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

RT112-FABP4-NLucP Cellular Reporter Assay

This cell-based reporter assay measures the transcriptional activity of PPARy. RT112 cells are engineered to express a luciferase reporter gene (NLucP) under the control of a PPARy-responsive promoter (FABP4). Inhibition of PPARy activity by an inverse-agonist leads to a decrease in luciferase expression.

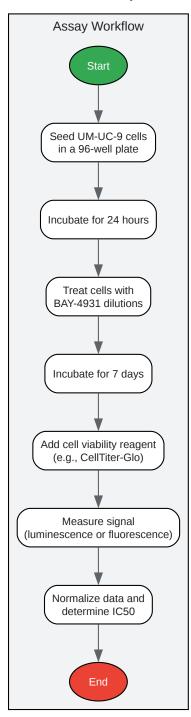


Cellular Reporter Assay Workflow





Cell Proliferation Assay Workflow



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